Cas no 1745-77-3 (2-Benzylquinoline)

2-Benzylquinoline is a heterocyclic organic compound featuring a quinoline core substituted with a benzyl group at the 2-position. This structure imparts unique chemical properties, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. Its aromatic system allows for versatile reactivity, including electrophilic substitution and metal-catalyzed cross-coupling reactions. The compound exhibits stability under standard conditions, facilitating handling and storage. Researchers utilize 2-Benzylquinoline in the development of bioactive molecules due to its potential as a scaffold for antimicrobial and antitumor agents. Its well-defined synthesis route ensures consistent purity, making it suitable for precision applications in medicinal chemistry and material science.
2-Benzylquinoline structure
2-Benzylquinoline structure
Product Name:2-Benzylquinoline
CAS No:1745-77-3
MF:C16H13N
MW:219.281123876572
CID:232268
PubChem ID:137191
Update Time:2025-06-26

2-Benzylquinoline Chemical and Physical Properties

Names and Identifiers

    • 2-Benzylquinoline
    • Quinoline,2-(phenylmethyl)-
    • 2-Benzyl-chinolin
    • 2-benzyl-quinoline
    • Quinoline,2-(phenylmethyl)
    • DTXSID90169837
    • AKOS016007468
    • 1745-77-3
    • EN300-651691
    • Phenylchinaldin
    • Quinoline, 2-(phenylmethyl)-
    • SCHEMBL3253637
    • CS-0256774
    • LLVHFJHCODIQJH-UHFFFAOYSA-N
    • SB69516
    • BAA74577
    • DB-409182
    • Inchi: 1S/C16H13N/c1-2-6-13(7-3-1)12-15-11-10-14-8-4-5-9-16(14)17-15/h1-11H,12H2
    • InChI Key: LLVHFJHCODIQJH-UHFFFAOYSA-N
    • SMILES: N1C2C=CC=CC=2C=CC=1CC1C=CC=CC=1

Computed Properties

  • Exact Mass: 219.10500
  • Monoisotopic Mass: 219.104799419g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 232
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 12.9Ų

Experimental Properties

  • PSA: 12.89000
  • LogP: 3.82560

2-Benzylquinoline Customs Data

  • HS CODE:2933499090
  • Customs Data:

    China Customs Code:

    2933499090

    Overview:

    2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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2-Benzylquinoline Related Literature

Additional information on 2-Benzylquinoline

Introduction to 2-Benzylquinoline (CAS No. 1745-77-3)

2-Benzylquinoline, with the chemical formula C14H11N, is a heterocyclic organic compound that belongs to the quinoline family. This compound has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its versatile structural framework and promising biological activities. The presence of a benzyl group at the 2-position of the quinoline core enhances its reactivity and functionality, making it a valuable scaffold for drug discovery and development.

The CAS No. 1745-77-3 uniquely identifies this compound in scientific literature and commercial databases, ensuring precise classification and reference. 2-Benzylquinoline is synthesized through various chemical pathways, including condensation reactions and alkylation processes, which highlight its synthetic accessibility. Its molecular structure exhibits both aromatic and heterocyclic characteristics, contributing to its unique physicochemical properties.

Recent advancements in computational chemistry have facilitated the exploration of 2-Benzylquinoline's interactions with biological targets. Molecular docking studies have revealed its potential as an inhibitor of certain enzymes and receptors, particularly those implicated in inflammatory and infectious diseases. The benzyl moiety plays a crucial role in modulating binding affinity, suggesting its importance in designing novel therapeutic agents.

In the realm of medicinal chemistry, 2-Benzylquinoline has been investigated for its antimicrobial and antitumor properties. Preliminary in vitro assays have demonstrated its efficacy against multiple drug-resistant bacterial strains, underscoring its potential as a lead compound for developing new antibiotics. Furthermore, its ability to induce apoptosis in cancer cell lines has opened avenues for further exploration in oncology research.

The pharmacokinetic profile of 2-Benzylquinoline is another area of active investigation. Studies indicate that it exhibits moderate solubility in both aqueous and lipid environments, which is advantageous for formulating oral and parenteral dosage forms. Additionally, preliminary toxicological assessments have shown that it possesses a reasonable safety profile at therapeutic concentrations, although further studies are warranted to fully characterize its adverse effect profile.

The synthesis of derivatives of 2-Benzylquinoline has been extensively explored to optimize its biological activity. Functionalization at various positions on the quinoline core has led to compounds with enhanced potency and selectivity. For instance, introduction of nitrogen-containing substituents has been shown to improve binding interactions with target proteins, thereby increasing efficacy.

Recent research has also highlighted the role of 2-Benzylquinoline in modulating neural pathways. Its ability to interact with neurotransmitter receptors has sparked interest in its potential applications for treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Preclinical studies have demonstrated that it can cross the blood-brain barrier, suggesting its feasibility for central nervous system (CNS) drug delivery.

The industrial production of 2-Benzylquinoline has been scaled up to meet growing demand from academic and pharmaceutical institutions. Advances in green chemistry have enabled more sustainable synthesis methods, reducing waste generation and energy consumption. These innovations align with global efforts to promote environmentally friendly chemical processes.

The future prospects of 2-Benzylquinoline are promising, with ongoing research aimed at uncovering new therapeutic applications and optimizing its pharmacological properties. Collaborative efforts between academia and industry are expected to accelerate the translation of laboratory findings into clinical reality. As our understanding of biological systems continues to evolve, compounds like 2-Benzylquinoline will remain at the forefront of drug discovery initiatives.

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